(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate
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Overview
Description
(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate is an organic compound characterized by its unique structure, which includes triene and diyne functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate typically involves multi-step organic reactions. One common method includes the coupling of acetylene derivatives with triene precursors under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step usually involves acetylation to introduce the diacetate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as amines or alcohols replace the acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, Alcohols
Major Products
Oxidation: Epoxides, Diketones
Reduction: Alkenes, Alkanes
Substitution: Amides, Esters
Scientific Research Applications
(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate involves its interaction with specific molecular targets. The compound’s diyne and triene functionalities allow it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular pathways involved are still under investigation, but the compound’s ability to form reactive species is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (3E,5E,11E)-tridecatriene-7,9-diyne-1,2-diacetate
- (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate
Uniqueness
This compound is unique due to its specific arrangement of triene and diyne functionalities, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different reactivity patterns and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16O5 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
[(E)-1-acetyloxy-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl] acetate |
InChI |
InChI=1S/C17H16O5/c1-4-5-6-7-8-10-16(21-13(2)18)17(22-14(3)19)15-11-9-12-20-15/h4-5,9,11-12,16-17H,1-3H3/b5-4+ |
InChI Key |
WCXFKFDHRIMXRF-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC=CC#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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